2-Morpholinoacetanilide

Description

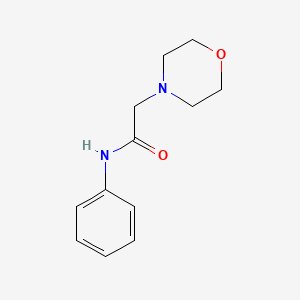

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(10-14-6-8-16-9-7-14)13-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLROTDAIYBIIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973725 | |

| Record name | 2-(Morpholin-4-yl)-N-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5815-64-5 | |

| Record name | 4-Morpholineacetamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005815645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Morpholin-4-yl)-N-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Morpholinoacetanilide and Its Analogs

Classical Approaches to Acetanilide (B955) and Morpholine (B109124) Ring Construction

Traditional synthetic strategies for 2-Morpholinoacetanilide and its analogs are characterized by a stepwise assembly of the molecule. This often involves the separate formation of the acetanilide moiety and the construction or attachment of the morpholine ring. A common and direct classical route involves a two-step process: the acylation of a substituted aniline (B41778) followed by nucleophilic substitution with morpholine. For instance, 2-bromoaniline (B46623) can be acylated with bromoacetyl chloride to yield a bromoacetanilide (B25293) intermediate. drugfuture.com The subsequent displacement of the bromine atom by morpholine furnishes the final this compound structure. drugfuture.com

The formation of the acetanilide core is a fundamental amidation reaction. This is most commonly achieved through the nucleophilic acyl substitution of an aniline derivative with an acetylating agent. scribd.com The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction with acetic anhydride is widely used due to its manageable reactivity and the fact that the byproduct, acetic acid, is less corrosive than the hydrogen chloride produced when using acetyl chloride. tiu.edu.iq The reaction is often performed by heating the aniline with acetic anhydride, sometimes in the presence of a solvent like glacial acetic acid or as a neat mixture. iscientific.org The amine can be protected by this acylation, making the amide group less susceptible to oxidation compared to the original amine group. scribd.com

| Aniline Derivative | Acetylating Agent | Typical Conditions | Reference |

|---|---|---|---|

| Aniline | Acetic Anhydride | Heat (e.g., 100-110°C), may use glacial acetic acid as solvent | tiu.edu.iqiscientific.org |

| 2-Bromoaniline | Bromoacetyl Chloride | Pyridine as solvent/base | drugfuture.com |

| Aniline | Acetyl Chloride | Inert solvent, often with a base to neutralize HCl | tiu.edu.iq |

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. Its construction can be achieved through various cyclization strategies. One prevalent method is the intramolecular cyclization of a suitably functionalized precursor. For example, N-substituted diethanolamines can undergo acid-catalyzed dehydration and cyclization to form the morpholine ring.

Another key strategy involves the reaction of a primary amine or ammonia (B1221849) with a dihaloether, such as bis(2-chloroethyl) ether, leading to a double nucleophilic substitution to close the ring. More specialized methods can produce substituted morpholine rings. For example, morpholine-2,5-diones can be synthesized from amino acids in a two-step process where the amino acid is first reacted with an α-halogenated acyl halide, and the resulting intermediate is then induced to cyclize. nih.gov An example of intramolecular cyclization involves treating an N-substituted amino alcohol with reagents like a borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by acid workup to facilitate ring closure. researchgate.net

Modern and Advanced Synthetic Routes

Modern synthetic chemistry offers more sophisticated and efficient tools for the synthesis of complex molecules like this compound. These advanced routes often provide advantages in terms of reaction speed, yield, selectivity, and sustainability.

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency. For the synthesis of this compound analogs, palladium- or copper-catalyzed cross-coupling reactions are particularly valuable. mdpi.com

For example, an Ullmann condensation or a Buchwald-Hartwig amination could be employed to directly couple morpholine with a pre-formed 2-haloacetanilide. These reactions typically use a palladium or copper catalyst with a suitable ligand and a base to facilitate the C-N bond formation. beilstein-journals.org This approach can be highly versatile, allowing for the synthesis of a wide array of analogs by varying the substitution on either the aniline or morpholine starting materials. beilstein-journals.org

| Reaction Type | Catalyst System (Example) | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Cu(OAc)₂, Base (e.g., Cs₂CO₃) | Aryl Halide + Amine/Amide | Aryl C-N | beilstein-journals.org |

| Buchwald-Hartwig Amination | Pd(dba)₂, Ligand (e.g., BINAP) | Aryl Halide + Amine/Amide | Aryl C-N | mdpi.com |

| Suzuki Coupling | PdCl₂(dppf) | Aryl Boronic Acid + Vinyl Halide | C-C | mdpi.com |

| Heck Reaction | Palladium Catalyst, Base | Aryl Halide + Alkene | C-C | mdpi.com |

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. researchgate.netmdpi.com The heating occurs through the interaction of the microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. researchgate.net

In the context of this compound synthesis, the nucleophilic substitution step where morpholine displaces a halogen is an ideal candidate for microwave assistance. A protocol might involve mixing the α-haloacetanilide intermediate with morpholine, with or without a solvent, and irradiating the mixture in a dedicated microwave reactor for a few minutes at a controlled temperature. mdpi.com This green chemistry approach is efficient and can be easily scaled. mdpi.com

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Advantage | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Hours | 1-2 minutes | Drastic time reduction, high yield | mdpi.com |

| Hydantoin Synthesis | Several hours | 15-60 minutes | Rapid, one-pot procedure | beilstein-journals.org |

| Fused 1,2,4-Triazine Synthesis | 2 hours | 2 minutes | Increased yield (62% to 98%) | mdpi.com |

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. cinz.nzeuropa.eu This technology offers significant advantages in terms of safety (especially for highly exothermic or hazardous reactions), scalability, and automation. europa.eu

A multi-step synthesis of this compound could be designed as an integrated flow process. durham.ac.uk For example, an aniline derivative and an acylating agent could be mixed in a first reactor module to form the acetanilide. The output stream from this reactor would then be directly mixed with a stream of morpholine in a second heated reactor module to complete the synthesis. nih.gov Downstream purification modules could also be integrated, potentially allowing for the direct and continuous production of the pure final product. durham.ac.uk This approach is highly efficient and aligns with the principles of green chemistry. cinz.nz

Photoredox Catalysis in Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes with the aid of a photocatalyst. princeton.eduyoutube.com This methodology allows for the formation of reactive radical intermediates under exceptionally mild conditions, opening up novel pathways for bond construction that are often challenging to achieve with traditional thermal methods. princeton.eduunigoa.ac.in These reactions are typically characterized by the use of low catalyst loadings and visible light as a sustainable energy source. youtube.com

In the context of synthesizing this compound analogs, photoredox catalysis offers intriguing possibilities, particularly for the crucial C-N bond-forming step. The general mechanism involves the excitation of a photocatalyst (PC) by light, which then engages in an electron transfer with a substrate to generate a radical ion. unigoa.ac.in For instance, an amine can undergo oxidation to form an amine radical cation, which can then lead to an α-amino radical. princeton.edu

Hypothetical Photoredox Synthesis: A potential photoredox pathway to an analog of this compound could involve the coupling of an N-arylamine with a suitable morpholine-containing radical, or vice versa. The process can be broadly categorized into oxidative or reductive quenching cycles, depending on whether the excited photocatalyst first accepts or donates an electron. youtube.com The synergistic merging of photoredox catalysis with transition-metal catalysis, known as metallaphotoredox, further expands the synthetic scope, enabling challenging cross-coupling reactions. jscimedcentral.com

| Catalyst Type | Examples | Role in Synthesis |

| Metal Polypyridyl Complexes | [Ru(bpy)₃]²⁺, [Ir(ppy)₃] | Act as potent single-electron transfer agents upon photoexcitation. princeton.edu |

| Organic Dyes | Eosin Y, Rose Bengal, Methylene (B1212753) Blue | Metal-free alternatives that can facilitate a range of photoredox transformations. unigoa.ac.in |

| Copper-Based Photocatalysts | Cu(I) complexes | Offer a non-toxic, earth-abundant alternative with tunable redox properties. jscimedcentral.com |

This approach is advantageous as it often avoids the need for harsh oxidants or reductants, relying instead on light and a catalytic amount of a photosensitizer. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The core structure of this compound is achiral. However, the introduction of substituents on the phenyl or morpholine rings can create one or more stereogenic centers, leading to chiral derivatives. The synthesis of a single stereoisomer (enantiomer or diastereomer) from a prochiral or racemic substrate is known as stereoselective synthesis. msu.edu This control is paramount in fields like medicinal chemistry where different stereoisomers can have vastly different biological activities.

Achieving stereoselectivity typically involves the use of a chiral influence, which can be a chiral substrate, a chiral auxiliary, a chiral reagent, or a chiral catalyst. msu.edubeilstein-journals.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. mdpi.com For the synthesis of a chiral this compound derivative, one could employ an Evans-type chiral auxiliary on the acetamide (B32628) portion to direct a subsequent reaction before its removal.

Chiral Catalysts: Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For instance, a copper(I)-catalyzed asymmetric addition of a ketimine to an aldimine has been used to generate chiral 1,2-diamine derivatives, a reaction class that demonstrates the potential for creating chiral centers adjacent to nitrogen atoms. nih.gov A similar strategy could hypothetically be adapted for synthesizing chiral derivatives of this compound.

Substrate Control: If a starting material is already chiral, it can direct the stereochemical outcome of a reaction. For example, starting with an enantiomerically pure substituted aniline or a chiral morpholine derivative would be a straightforward approach to producing a chiral final product. soton.ac.uk

A hypothetical stereoselective synthesis could involve the asymmetric α-addition of a morpholine nucleophile to a chiral imine derived from an aniline, mediated by a chiral catalyst, to produce an optically active this compound derivative.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of twelve principles aimed at making chemical processes more environmentally benign by reducing waste, eliminating hazardous substances, and improving energy efficiency. acs.orgsigmaaldrich.com These principles provide a guide for developing more sustainable synthetic routes. scispace.comijnc.ir

Solvent-Free and Aqueous Medium Reactions

A primary target of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which typically account for the majority of the mass in a chemical process and contribute significantly to its environmental impact. core.ac.ukskpharmteco.com

Solvent-Free Reactions: These reactions, conducted with neat reagents in the absence of a solvent, offer numerous advantages, including simplified procedures, reduced waste, and lower costs. core.ac.uk Techniques such as mechanochemistry (e.g., ball milling) can facilitate solid-state reactions, eliminating the need for solvents entirely. ijnc.irresearchgate.net

Aqueous Medium Reactions: Using water as a solvent is a highly attractive green alternative, as it is non-flammable, non-toxic, and inexpensive. vivekanandcollege.ac.in

For the synthesis of this compound, a common method involves the reaction of 2-chloroacetanilide with morpholine. This nucleophilic substitution could potentially be adapted to run under solvent-free conditions, perhaps with microwave irradiation to accelerate the reaction, or by using water as the reaction medium. researchgate.net

Catalyst Design and Reuse

The use of catalysts is a cornerstone of green chemistry because catalytic reagents are superior to stoichiometric ones, reducing waste and often enabling more efficient reactions. acs.org A key challenge is the separation and reuse of the catalyst, which is crucial for making a process economically and environmentally sustainable. epfl.ch

Catalyst Design: Modern catalyst design focuses on creating robust and highly active catalysts. For organocatalysis, mechanistic studies, often supported by computational methods, are essential for designing superior catalysts. rsc.org

Catalyst Reuse: Homogeneous catalysts, which are in the same phase as the reactants, can be difficult to separate. Techniques like organic solvent nanofiltration (OSN) are being developed to recover these catalysts for reuse. rsc.org A more common approach is to use heterogeneous catalysts, which are in a different phase (typically solid) and can be easily removed by filtration and reused in subsequent batches.

Waste Minimization and Atom Economy

The prevention of waste is the first principle of green chemistry. matanginicollege.ac.in A key metric for evaluating waste at the molecular level is atom economy , a concept developed by Barry Trost. acs.orgskpharmteco.com It calculates the percentage of atoms from the reactants that are incorporated into the desired final product. acs.orgjocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with 100% atom economy, such as addition and rearrangement reactions, are considered ideal from a green chemistry perspective. matanginicollege.ac.in Substitution and elimination reactions are inherently less atom-economical because they generate by-products. mlsu.ac.in

Let's analyze a conventional synthesis of this compound: Reaction: 2-Chloroacetanilide + Morpholine → this compound + HCl Formula: C₈H₈ClNO + C₄H₉NO → C₁₂H₁₆N₂O₂ + HCl

| Compound | Formula | Molecular Weight ( g/mol ) |

| 2-Chloroacetanilide | C₈H₈ClNO | 169.61 |

| Morpholine | C₄H₉NO | 87.12 |

| Total Reactants | 256.73 | |

| This compound | C₁₂H₁₆N₂O₂ | 220.27 |

| Hydrogen Chloride (Waste) | HCl | 36.46 |

The atom economy for this reaction is: (220.27 / 256.73) x 100 = 85.8%

While this is a relatively high value, 14.2% of the reactant mass is still converted into an unwanted by-product (HCl). Designing syntheses that maximize atom economy is a fundamental goal of green chemistry. jocpr.com

Computational Design of Novel Synthetic Pathways

The design of synthetic routes has been revolutionized by computational tools that can perform retrosynthetic analysis. researchgate.netfrontiersin.org These methods use algorithms to identify potential disconnections in a target molecule and search vast reaction databases to propose viable synthetic pathways. nih.gov

This computer-assisted synthesis design can:

Identify both known and novel synthetic routes.

Leverage machine learning and AI to predict reaction outcomes and suggest optimal conditions. frontiersin.org

Aid in the de novo design of enzymes and catalysts for specific, desired transformations. researchgate.netnih.gov

Screen and rank potential pathways based on criteria like cost, efficiency, safety, or greenness.

For this compound, a computational approach would begin with the final structure and work backward. rsc.org The software might suggest key bond cleavages, such as the amide bond or the C-N bond connecting the morpholine ring. It would then propose various chemical reactions to form these bonds, assembling them into a complete synthetic plan. This approach can validate existing routes or, more powerfully, uncover entirely new, more efficient, and sustainable pathways that might not be obvious to a human chemist. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Morpholinoacetanilide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, two-dimensional (2D) techniques are required to definitively establish molecular connectivity and spatial relationships.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

While specific, detailed 2D NMR studies for 2-Morpholinoacetanilide are not widely available in peer-reviewed literature, its structure allows for a theoretical analysis of the expected correlations. Based on its molecular framework, a complete assignment of proton and carbon signals can be achieved through a combination of 2D NMR experiments.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would reveal correlations between the vicinal protons within the morpholine (B109124) ring (H-2'/H-3' and H-5'/H-6') and between the aromatic protons on the phenyl ring, depending on their substitution pattern. A key correlation would also be expected between the amide N-H proton and adjacent protons if coupling is not obviated by chemical exchange.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atoms they are attached to (¹JCH). This technique allows for the unambiguous assignment of carbon signals that have attached protons. For this compound, HSQC would correlate the signals of the morpholine and phenyl protons to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). nist.gov This is crucial for identifying quaternary carbons and piecing together different molecular fragments. Key HMBC correlations for this compound would include:

The methylene (B1212753) protons (H-2) to the carbonyl carbon (C=O) and the anilide C1 carbon.

The amide proton (NH) to the carbonyl carbon and the anilide C1 carbon.

The morpholine protons (H-2', H-6') to the methylene carbon (C-2).

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This provides critical information about the molecule's conformation and stereochemistry. For this compound, NOESY could reveal spatial proximity between the methylene protons (H-2) and protons on the morpholine ring, as well as between the ortho protons of the phenyl ring and the amide proton, helping to define the preferred orientation of the side chain relative to the aromatic ring.

The following table outlines the theoretical ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound.

| Atom | Theoretical ¹H Shift (ppm) | Theoretical ¹³C Shift (ppm) | Key Expected 2D Correlations |

| C=O | - | ~168.0 | HMBC: H-2, NH |

| C-2 | ~3.10 (s, 2H) | ~62.0 | HSQC: H-2; HMBC: H-2', H-6', C=O, C1 |

| C-1' (Anilide C1) | - | ~138.0 | HMBC: H-2, NH, H-Ar(ortho) |

| C-2'/C-6' (Morpholine) | ~2.60 (t, 4H) | ~53.0 | HSQC: H-2'/H-6'; COSY: H-3'/H-5'; HMBC: C-2 |

| C-3'/C-5' (Morpholine) | ~3.70 (t, 4H) | ~67.0 | HSQC: H-3'/H-5'; COSY: H-2'/H-6' |

| Aromatic CH | ~7.00-7.50 (m, 5H) | ~120.0-129.0 | HSQC: Aromatic H; COSY: Between adjacent Ar-H |

| NH | ~8.50 (s, 1H) | - | HMBC: C=O, C1 |

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure, conformation, and dynamics of molecules in the solid phase. It is particularly valuable for studying materials that are insoluble or difficult to crystallize. By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can provide information on molecular packing and identify the presence of different polymorphic forms. nih.gov

To date, specific solid-state NMR studies on this compound have not been reported in the public literature. Such a study could, however, provide valuable insights into the conformational differences between the molecule in the solid state versus in solution. Furthermore, ssNMR could be used to characterize different crystalline forms or amorphous content, which is critical in pharmaceutical and materials science.

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. It provides accurate data on bond lengths, bond angles, and torsion angles, as well as how molecules pack together in a crystal lattice.

While the crystal structure of this compound itself is not publicly available, analysis of a closely related derivative, N-(acetamide) morpholinium bromide, provides a clear example of the detailed structural information that can be obtained. In this salt, the morpholine nitrogen is protonated and quaternized by the acetamide (B32628) group.

| Parameter | N-(acetamide) morpholinium bromide |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 12.798(9) |

| b (Å) | 7.222(5) |

| c (Å) | 9.244(5) |

| V (ų) | 854.4(9) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The crystal structure of N-(acetamide) morpholinium bromide reveals a network of strong intermolecular hydrogen bonds that dictate the crystal packing. The presence of the bromide counter-ion and the protonated morpholinium ring creates distinct donor and acceptor sites. These interactions are crucial for the stability of the crystal lattice. A similar analysis for this compound would focus on the hydrogen bonding potential of the amide N-H group (donor) and the amide carbonyl oxygen and morpholine oxygen/nitrogen atoms (acceptors). These interactions would significantly influence the supramolecular architecture.

Conformational Analysis in the Solid State

SCXRD analysis provides a static picture of the molecule's conformation in the crystal. For N-(acetamide) morpholinium bromide, the morpholine ring adopts a stable chair conformation. For this compound, X-ray analysis would precisely define the torsion angles between the phenyl ring, the amide plane, and the morpholinoacetamido side chain. This would reveal the preferred solid-state conformation, which may differ from the average conformation observed in solution due to the constraints of crystal packing forces.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on HRMS instruments are used to study the fragmentation pathways of a molecule, providing valuable structural information.

For this compound (C₁₂H₁₆N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 221.1285. An HRMS measurement confirming this mass would validate its elemental composition.

The fragmentation pathway can be predicted based on the molecule's structure. Under collision-induced dissociation (CID), the protonated molecule would likely undergo fragmentation at its most labile bonds. A plausible fragmentation pathway for [this compound+H]⁺ would involve:

Alpha-cleavage adjacent to the morpholine nitrogen, leading to the formation of a stable morpholinium ion or a fragment resulting from the loss of the morpholine ring.

Cleavage of the amide bond , leading to the formation of an anilinium ion and a neutral loss.

McLafferty-type rearrangements or other complex rearrangements.

The table below details the predicted major fragments for this compound based on established fragmentation principles.

| m/z (Theoretical) | Formula | Fragment Identity | Proposed Origin |

| 221.1285 | [C₁₂H₁₇N₂O₂]⁺ | [M+H]⁺ | Protonated molecular ion |

| 135.0652 | [C₈H₉NO]⁺ | [Acetanilide]⁺ | Cleavage of C-N bond between methylene and morpholine |

| 100.0757 | [C₅H₁₀NO]⁺ | [CH₂=N(CH₂CH₂)₂O]⁺ | Alpha-cleavage adjacent to morpholine N |

| 94.0651 | [C₆H₈N]⁺ | [Anilinium ion]⁺ | Cleavage of amide C-N bond |

| 86.0964 | [C₄H₁₂N]⁺ | [Morpholine+H]⁺ | Cleavage of C-N bond and H transfer |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their fundamental vibrational modes. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation corresponding to a change in the dipole moment of a molecule, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from a change in the molecule's polarizability. sci-hub.st For this compound, these techniques are instrumental in confirming the presence of its key functional groups: the morpholine ring, the acetanilide (B955) core (phenyl ring and amide linkage), and the methylene bridge.

The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its constituent parts. The acetanilide portion gives rise to several distinct bands. The N-H stretching vibration of the secondary amide is typically observed as a strong band in the IR spectrum, generally in the range of 3350-3250 cm⁻¹. globalresearchonline.net The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is one of the most intense absorptions in the IR spectrum, usually appearing in the 1680-1630 cm⁻¹ region. scialert.net The Amide II band, which is a combination of N-H in-plane bending and C-N stretching, is found between 1570-1515 cm⁻¹. The aromatic C-H stretching vibrations from the phenyl ring are expected in the 3100-3000 cm⁻¹ region, while the C-C stretching vibrations within the ring typically produce a series of bands between 1625-1430 cm⁻¹. scialert.netderpharmachemica.com

The morpholine moiety also presents a unique vibrational signature. The C-H stretching vibrations of the methylene (CH₂) groups in the morpholine ring are expected to appear in the 2950-2850 cm⁻¹ range. scialert.net A key feature of the morpholine ring is the C-O-C stretching vibration, which typically gives rise to a strong, characteristic band in the IR spectrum around 1115 cm⁻¹. The C-N stretching vibrations associated with the tertiary amine of the morpholine ring and its connection to the acetyl group can be found in the 1270-1220 cm⁻¹ region. globalresearchonline.net

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the aromatic ring C-C stretching vibrations are typically strong and sharp in Raman spectra, making them easily identifiable. sci-hub.st The symmetric "breathing" mode of the phenyl ring, which is often weak or absent in the IR spectrum, gives a strong band in the Raman spectrum.

By correlating the observed bands in the experimental IR and Raman spectra with established group frequencies, a detailed confirmation of the molecular structure of this compound and its derivatives can be achieved.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 | 3350 - 3250 | Strong (IR), Weak (Raman) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Morpholine & Methylene | 2950 - 2850 | 2950 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | 1680 - 1630 | Very Strong (IR), Medium (Raman) |

| C-C Stretch (Aromatic) | Phenyl Ring | 1625 - 1430 | 1625 - 1430 | Medium (IR), Strong (Raman) |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | 1570 - 1515 | Medium-Strong |

| C-N Stretch | Amide & Morpholine | 1270 - 1220 | 1270 - 1220 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and π-Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying molecules containing chromophores—functional groups with valence electrons of low excitation energy. scirp.org In this compound, the primary chromophores are the phenyl ring and the amide group, which constitute a conjugated π-system.

The absorption of UV radiation excites electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy empty orbital, the lowest unoccupied molecular orbital (LUMO). mdpi.com The electronic transitions commonly observed in organic molecules like this compound are π → π* and n → π* transitions.

The phenyl ring and the carbonyl group of the amide are directly involved in π → π* transitions, which are typically high-intensity absorptions. The benzene (B151609) ring itself exhibits characteristic absorptions around 204 nm and 256 nm. When substituted, as in the acetanilide structure, these absorption maxima (λ_max) can undergo a bathochromic shift (shift to longer wavelengths) and an increase in intensity (hyperchromic effect). The lone pair of electrons on the amide nitrogen atom can participate in conjugation with the phenyl ring, further influencing the electronic structure.

The carbonyl group of the amide and the oxygen and nitrogen atoms of the morpholine ring possess non-bonding electrons (n electrons). These can undergo n → π* transitions, which are symmetry-forbidden and thus result in much weaker absorption bands compared to π → π* transitions. scirp.org These transitions typically occur at longer wavelengths than the primary π → π* transitions.

The UV-Vis spectrum of this compound is expected to be dominated by the strong absorptions from the π → π* transitions of the substituted benzene ring. The exact λ_max values and molar absorptivity (ε) would provide insight into the extent of conjugation within the molecule. The morpholino group, being an alkylamino substituent on the acetyl group, is expected to have a minor electronic effect on the main phenyl-amide chromophore, likely causing small shifts in the absorption maxima compared to acetanilide itself.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λ_max Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Phenyl Ring & Amide C=O | 240 - 280 | High ( > 10,000 L mol⁻¹ cm⁻¹) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives)

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional structure of chiral molecules. While this compound itself is achiral, its derivatives can be synthesized to contain one or more stereocenters, making them chiral. For such chiral derivatives, chiroptical methods like Circular Dichroism (CD) are indispensable for stereochemical analysis. nih.govnih.gov

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. polimi.it An achiral molecule will not exhibit a CD spectrum, but a chiral molecule will show a unique spectrum of positive and negative peaks corresponding to its electronic transitions. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. mdpi.com

The application of CD spectroscopy to a chiral derivative of this compound would involve introducing a chiral center, for instance, by placing a substituent on the phenyl ring, the methylene bridge, or within the morpholine ring itself. The chromophores within the molecule (primarily the phenyl-amide system) would act as reporters for the local chiral environment. The resulting CD spectrum, known as an Electronic Circular Dichroism (ECD) spectrum, is highly sensitive to the absolute configuration of the stereocenter(s). mdpi.com

A primary application of this technique is the determination of enantiomeric excess (ee). The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A pure sample of a single enantiomer will show a maximum CD signal, while a racemic mixture (a 50:50 mix of both enantiomers) will show no CD signal at all. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomeric standard, the enantiomeric excess can be accurately quantified. This is a critical parameter in the pharmaceutical industry, where the biological activity of two enantiomers can differ significantly. nih.govnih.gov Therefore, for any chiral derivative of this compound developed for potential applications, CD spectroscopy would be a crucial tool for confirming its absolute configuration and ensuring its enantiomeric purity.

Reactivity and Reaction Mechanisms of 2 Morpholinoacetanilide

Reactions at the Acetanilide (B955) Moiety

The acetanilide portion of the molecule, consisting of a phenyl ring attached to an amide group, is susceptible to reactions at the aromatic ring and the amide linkage itself.

The phenyl ring of the acetanilide moiety can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The outcome of these reactions is largely governed by the directing and activating effects of the substituents on the ring. In 2-Morpholinoacetanilide, the ring is substituted with both an acetamido group (-NHCOCH₃) and a morpholino group.

Directing Effects: The acetamido group is a moderately activating ortho-, para-director. The nitrogen lone pair can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. libretexts.org The morpholino group, attached via its nitrogen atom, is also an activating, ortho-, para-directing group.

Steric Hindrance: The bulky morpholino group at the ortho position relative to the acetamido group creates significant steric hindrance. This steric crowding generally disfavors substitution at the positions adjacent to it. libretexts.org

Consequently, electrophilic attack is most likely to occur at the para position relative to the acetamido group, which is also a meta position to the morpholino group. Substitution at the ortho position to the acetamido group (and adjacent to the morpholino group) is expected to be minimal due to steric hindrance.

Common electrophilic aromatic substitution reactions include:

| Reaction | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-morpholinoacetanilide |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-2-morpholinoacetanilide or 4-Chloro-2-morpholinoacetanilide |

| Sulfonation | Fuming H₂SO₄ | 2-Morpholino-4-sulfoacetanilide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-morpholinoacetanilide |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

The amide linkage in this compound is stable but can be cleaved under specific conditions, most notably through hydrolysis.

Hydrolysis: This reaction involves the cleavage of the amide bond by water, typically requiring catalysis by an acid or a base.

Acid-Catalyzed Hydrolysis: When heated with a dilute acid like hydrochloric acid, the amide is hydrolyzed. The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are 2-morpholinoaniline (as its ammonium salt) and acetic acid.

Base-Catalyzed Hydrolysis: Heating the amide with an aqueous solution of a strong base, such as sodium hydroxide, also results in hydrolysis. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process, often called saponification, yields 2-morpholinoaniline and the salt of the carboxylic acid (e.g., sodium acetate).

Transamidation: This process involves the exchange of the amine portion of the amide. While less common than hydrolysis, it can occur by heating this compound with a different amine, often under catalytic conditions. The reaction is typically an equilibrium process.

Direct functionalization of the amide nitrogen in this compound, such as through alkylation or acylation, is generally challenging. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This delocalization reduces the nucleophilicity of the nitrogen, making it less reactive towards electrophiles compared to the nitrogen of an amine. While reactions can be forced under specific conditions, such as using very strong bases to deprotonate the nitrogen first, they are not common pathways for this type of amide.

Reactions Involving the Morpholine (B109124) Ring

The morpholine ring contains a tertiary amine nitrogen and an ether linkage. The nitrogen atom is the primary site of reactivity.

The nitrogen atom of the morpholine ring is nucleophilic and readily reacts with electrophiles.

N-Alkylation: As a tertiary amine, the morpholine nitrogen can react with alkyl halides (e.g., methyl iodide, benzyl bromide) via an SN2 reaction. This results in the formation of a quaternary ammonium salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. researchgate.netresearchgate.net The reaction of morpholine with various alcohols over a CuO–NiO/γ–Al₂O₃ catalyst has been shown to be an effective method for N-alkylation, yielding N-alkylmorpholines. researchgate.net For example, N-methylation with methanol gives a high conversion and selectivity to N-methylmorpholine. researchgate.netresearchgate.net

| Alkylating Agent | Catalyst/Conditions | Product Type |

| Methanol | CuO–NiO/γ–Al₂O₃, 220 °C, 0.9 MPa | N-Methylmorpholinium salt |

| Ethanol | CuO–NiO/γ–Al₂O₃ | N-Ethylmorpholinium salt |

| 1-Propanol | CuO–NiO/γ–Al₂O₃ | N-Propylmorpholinium salt |

| 1-Butanol | CuO–NiO/γ–Al₂O₃ | N-Butylmorpholinium salt |

| This data is based on the N-alkylation of morpholine and is expected to be analogous for this compound. researchgate.net |

N-Acylation: The morpholine nitrogen can also react with acylating agents like acyl chlorides or acid anhydrides to form an N-acylmorpholinium species. However, this reaction is less common for tertiary amines compared to primary and secondary amines.

The morpholine ring is generally stable due to its saturated, six-membered structure. Ring-opening reactions are not common and typically require specific and often harsh conditions.

Reaction with Strong Nucleophiles/Bases: Certain strong reagents can induce ring cleavage. For instance, tandem reactions involving the nucleophilic ring-opening of activated aziridines with alcohols can lead to the formation of morpholine derivatives, suggesting that under specific catalytic conditions, the C-O or C-N bonds could be targeted. nih.govrsc.org

Oxidative Cleavage: Some methods for the oxidative ring-opening of morpholine derivatives have been developed. These can involve photoredox catalysis, using visible light and an oxidant to cleave C-C or C-O bonds within the ring structure.

Reductive Cleavage: Ring-opening can also be achieved under reductive conditions, for example, using strong reducing agents in the presence of a catalyst.

Derivatization of the morpholine ring in this compound without ring-opening primarily involves reactions at the nitrogen atom, as described in the N-alkylation and N-acylation section.

Reactions at the Carbon Atoms of the Morpholine Ring

The carbon atoms of the morpholine ring in this compound are generally expected to be relatively unreactive towards many reagents due to the deactivating effect of the adjacent oxygen and nitrogen atoms. The electron-withdrawing nature of these heteroatoms reduces the electron density of the C-H bonds, making them less susceptible to radical abstraction or electrophilic attack.

However, under specific conditions, reactions can be induced. For instance, strong oxidizing agents could potentially lead to the cleavage of the morpholine ring. Furthermore, reactions involving the formation of radicals at the alpha-position to the nitrogen or oxygen are conceivable under photolytic or high-temperature conditions, though such reactivity for this compound itself is not documented.

Reactions at the Methylene (B1212753) Bridge Connecting the Morpholine and Acetanilide Units

The methylene bridge (-CH₂-) is situated between two electron-withdrawing groups: the morpholino nitrogen and the amide carbonyl group of the acetanilide fragment. This positioning significantly influences its reactivity.

Deprotonation and Carbanion Chemistry

The protons on the methylene bridge are expected to be acidic due to the stabilizing effect of the adjacent amide carbonyl group on the resulting carbanion through resonance. Treatment with a strong base could lead to deprotonation, forming a carbanion. This carbanion could then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylation or aldol-type condensations. The general reactivity of α-amino carbonyl compounds supports this potential for enolate-like chemistry.

Oxidation and Reduction Reactions

The methylene bridge is at a relatively low oxidation state and could be susceptible to oxidation. Strong oxidizing agents might lead to the formation of a carbonyl group at this position, yielding an α-ketoamide derivative. Conversely, reduction of the methylene bridge is less likely under standard conditions as it lacks functional groups that are readily reduced.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not available in the current scientific literature. However, we can surmise the types of studies that would be necessary to elucidate the mechanisms of its potential reactions.

Kinetic and Thermodynamic Studies

To understand the factors governing the rates and equilibria of reactions involving this compound, kinetic and thermodynamic studies would be essential. For instance, in a potential hydrolysis reaction of the amide bond, kinetic studies could determine the rate law and the influence of pH and temperature on the reaction rate. Such studies have been performed on various acetanilide derivatives, providing a framework for how one might approach similar investigations for this compound.

Thermodynamic data for reactions involving morpholine derivatives have been reported in the literature, which could serve as a basis for estimating the enthalpy and entropy changes associated with reactions of this compound.

Hypothetical Kinetic Data for a Reaction of a this compound Derivative

| Reaction Parameter | Value |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ |

| Activation Energy (Ea) | 65 kJ/mol |

| Pre-exponential Factor (A) | 2.0 x 10⁸ s⁻¹ |

Hypothetical Thermodynamic Data for a Reaction of a this compound Derivative

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH°) | -25 kJ/mol |

| Entropy of Reaction (ΔS°) | -80 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG°) at 298 K | -1.16 kJ/mol |

Isotope Labeling Experiments

Isotope labeling is a powerful tool for elucidating reaction mechanisms. For example, to study the mechanism of a hypothetical deprotonation at the methylene bridge, deuterium labeling could be employed. By replacing the methylene protons with deuterium, one could follow the course of the reaction using techniques like mass spectrometry or NMR spectroscopy to determine whether these protons are involved in the rate-determining step. Isotope labeling in amide chemistry is a well-established technique that could be applied to study the reactions of this compound.

Computational Mechanistic Elucidation of this compound Reactivity Not Available in Publicly Accessible Research

A thorough and targeted search of publicly available scientific literature and academic databases has revealed no specific studies focused on the computational mechanistic elucidation of the reactivity and reaction mechanisms of the chemical compound this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, energy barriers, and electronic structures of chemical compounds, it appears that this compound has not been the subject of such detailed theoretical investigation in the accessible research literature.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate discussion, including data tables and specific research findings, for the subsection "4.4.3. Computational Mechanistic Elucidation" as requested. The generation of such content would require speculative analysis not supported by published scientific evidence, which would contradict the core requirements of accuracy and adherence to established research.

Computational Chemistry and Theoretical Studies of 2 Morpholinoacetanilide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and electronic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in computational chemistry is to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-Morpholinoacetanilide, which contains multiple rotatable bonds, a conformational analysis would be necessary. This would involve systematically rotating the bonds connecting the morpholine (B109124) ring, the acetyl group, and the aniline (B41778) moiety to identify various stable conformers and determine their relative energies. Such an analysis would reveal the preferred spatial arrangement of the molecule, which is critical for understanding its physical properties and biological activity.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO analysis)

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. A key aspect of this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. Understanding this charge distribution is key to predicting intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in this compound.

Furthermore, a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms, and any electron-deficient regions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that relates the electronic energy of a system to its electron density. DFT offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical investigations.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

DFT calculations can be employed to predict various spectroscopic properties of a molecule. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound could be performed and compared with experimental data to confirm its structure. Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the experimental IR bands, aiding in the structural characterization of the compound.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Generally, such simulations would involve placing a model of this compound in a simulation box filled with a chosen solvent, such as water or an organic solvent. By calculating the forces between atoms and solving the equations of motion, the trajectory of the molecule over time would be simulated. Analysis of these trajectories could provide insights into:

Solvation Shell Structure: How solvent molecules arrange around the different functional groups of this compound (the morpholine ring, the acetamide (B32628) linkage, and the phenyl group).

Conformational Dynamics: The flexibility of the molecule in solution and the preferred rotational states (dihedral angles) around its single bonds.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amide group or the morpholine oxygen and protic solvent molecules.

Hydrophobic Interactions: The behavior of the phenyl ring in aqueous solution and its tendency to interact with other nonpolar groups.

Without specific studies on this compound, it is not possible to present detailed research findings or data tables on its solution-phase behavior from MD simulations.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. A thorough search of scientific databases indicates a lack of specific QSPR models developed for or extensively featuring this compound to predict its chemical properties.

QSPR models are typically developed using a dataset of diverse compounds for which a particular property (e.g., boiling point, solubility, partition coefficient) is known. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound. Statistical methods are then employed to create a predictive model.

For this compound, a QSPR study would involve calculating a variety of molecular descriptors, which can be categorized as:

Topological Descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical Descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum Chemical Descriptors: Calculated using quantum mechanics, such as orbital energies (HOMO, LUMO), partial charges, and dipole moment.

These descriptors would then be used to predict properties like:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Aqueous Solubility: The extent to which the compound dissolves in water.

Boiling Point and Melting Point: Indicators of intermolecular forces.

Enthalpy of Formation: A measure of the molecule's stability.

As no specific QSPR studies focused on the chemical properties of this compound have been published, no data tables of predicted versus experimental properties or the specific descriptors used in such a model can be provided.

Derivatization and Functionalization Strategies for 2 Morpholinoacetanilide

Synthesis of N-Substituted 2-Morpholinoacetanilide Derivatives

The secondary amide nitrogen of the acetanilide (B955) group is a key site for derivatization, most commonly through N-alkylation and N-arylation reactions. These strategies introduce substituents that can significantly alter the molecule's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the anilide nitrogen can be achieved through nucleophilic substitution reactions. This typically involves deprotonation of the amide nitrogen with a suitable base to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is critical to optimize reaction yields and prevent side reactions. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed.

Common alkylating agents include simple alkyl halides (e.g., methyl iodide, ethyl bromide) and more complex functionalized halides. The reaction conditions can be tailored to control the degree of substitution. For instance, the N-alkylation of a related quinazolinone core has been successfully performed using methyl-2-bromo acetate, demonstrating a viable pathway for introducing ester functionalities. uw.edu

N-Arylation: The formation of a C-N bond between the anilide nitrogen and an aryl group typically requires transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amide with an aryl halide or triflate. The steric and electronic properties of the phosphine ligand and the choice of base are crucial for catalytic efficiency. D-N-arylation reactions have been used to create complex structures like 2,7-diazacarbazoles from tetra-halogenated bipyridines, showcasing the power of this method in forming new C-N bonds with aromatic systems. nih.gov

| Reaction Type | Reagents & Catalysts | Typical Conditions | Product Class |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH) | Aprotic Solvent (DMF, THF) | N-Alkyl-2-morpholinoacetanilides |

| N-Arylation | Aryl Halide (Ar-X), Pd Catalyst, Ligand, Base | Toluene, 80-120 °C | N-Aryl-2-morpholinoacetanilides |

Introduction of Heteroatoms or Functional Groups onto the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The existing acetamido and morpholinomethyl groups are ortho-, para-directing activators, which will influence the regioselectivity of the substitution.

Common functionalization strategies include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce alkyl or acyl groups, though the presence of the basic morpholine (B109124) nitrogen may require protective strategies.

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group.

The specific conditions for these reactions must be carefully controlled to manage regioselectivity and avoid unwanted side reactions on the other functional groups present in the molecule.

Modification of the Morpholine Ring System

The morpholine ring itself can be a target for structural modification to explore different spatial arrangements and physicochemical properties. researchgate.net These strategies can range from simple substitutions on the ring carbons to more complex syntheses of ring-modified analogs.

One approach involves the synthesis of C-substituted morpholines starting from different amino alcohol precursors. nih.gov For example, palladium-catalyzed carboamination reactions can be used to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This allows for precise control over the stereochemistry of the resulting analogs. Chiral alkoxymethyl morpholine analogs have been synthesized, demonstrating the feasibility of introducing substituents at the C2 position. nih.gov

Furthermore, advanced synthetic protocols allow for the preparation of various substituted morpholine building blocks that could be incorporated in place of the standard morpholine ring. researchgate.net This includes methods for creating 2- and 3-substituted morpholine congeners and polyfunctional morpholine scaffolds derived from amino acids like threonine. semanticscholar.org

| Modification Strategy | Key Reaction | Precursors | Resulting Structure |

| C-Substitution | Pd-catalyzed carboamination | Enantiopure amino alcohols, Aryl/alkenyl bromides | C-substituted morpholine ring |

| Ring Scaffolding | Multi-step synthesis | Amino acids (e.g., Serine, Threonine) | Polyfunctional morpholine analogs |

| Exotic N-Substitution | Reductive amination | Ribonucleosides, Alkylamines | N-substituted morpholino nucleoside derivatives nih.gov |

Covalent Attachment to Polymeric Scaffolds or Solid Supports

For applications in high-throughput screening or the development of targeted drug delivery systems, this compound derivatives can be covalently attached to polymeric scaffolds or solid supports. mdpi.com This process, known as solid-phase synthesis, requires a functional handle on the molecule that can react with a complementary group on the support.

A common strategy involves introducing a carboxylic acid or an amino group onto the phenyl ring, which can then be used to form an amide or ester linkage with a resin. For example, a nitro group introduced via nitration (as described in 6.2) can be reduced to an amine, which can then be acylated by a resin-bound carboxylic acid.

Polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been successfully demonstrated using immobilized amino acids like serine or threonine as starting materials. nih.govresearchgate.net In this approach, N-alkylated and N-acylated intermediates are synthesized on the solid phase before the final morpholine derivative is cleaved from the resin. nih.gov An oxalyl-mediated linker has also been employed for the solid-phase synthesis of morpholinoglycine oligonucleotide mimics, indicating a viable strategy for attaching morpholine-containing fragments to a solid support. beilstein-journals.org

Synthesis of Analogs with Modified Linkers

The acetanilide linker connecting the morpholine and phenyl moieties can be modified to alter the molecule's length, flexibility, and chemical nature.

Varying Chain Length: The acetyl group can be replaced with longer acyl chains (e.g., propanoyl, butanoyl) by using the corresponding acyl chlorides (e.g., 3-chloropropionyl chloride) in the initial synthesis step with aniline (B41778).

Introducing Heteroatoms: The linker can be modified to include other atoms, such as oxygen (ether linkage) or sulfur (thioether linkage), by designing different synthetic routes.

Modifying the Amide Bond: The amide bond itself can be replaced with other functional groups, such as a sulfonamide or a reversed amide, to create isosteres with different electronic properties and metabolic stabilities. For example, reacting a substituted aniline with a morpholino-methanesulfonyl chloride would yield a sulfonamide analog.

These modifications allow for fine-tuning the spatial relationship between the morpholine and phenyl rings, which can be critical for optimizing interactions with biological targets.

Advanced Analytical Methodologies for Detection and Quantification of 2 Morpholinoacetanilide in Non Biological Matrices

Chromatographic Techniques

Chromatography is a fundamental separation technique widely employed for the analysis of chemical compounds. researchgate.net The choice of chromatographic method depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability. For 2-Morpholinoacetanilide, a compound with moderate polarity and low volatility, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds. researchgate.net Developing a reliable HPLC method is a critical process in pharmaceutical and chemical analysis. pharmaguideline.com A systematic approach to method development for this compound involves the careful selection of chromatographic conditions to achieve optimal separation and detection.

Key Steps in HPLC Method Development:

Analyte Characterization: Understanding the properties of this compound, such as its solubility, pKa, and UV absorbance, is the first step. The presence of a chromophore in the anilide structure makes UV detection a suitable choice. pharmaguideline.com

Selection of Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode and is well-suited for moderately polar compounds like this compound. pharmaguideline.com A C18 bonded stationary phase is typically the first choice for method development. pharmaguideline.com

Mobile Phase Selection and Optimization: A mixture of water and an organic solvent like acetonitrile or methanol is commonly used. agilent.com Gradient elution, where the mobile phase composition is changed over time, is often employed for complex samples or to achieve faster analysis times with better peak shapes. pharmaguideline.comagilent.com The pH of the aqueous portion of the mobile phase can be adjusted to control the retention time of ionizable analytes.

Column and Detector Selection: Standard analytical columns (e.g., 100-150 mm length) with particle sizes of 3-5 µm provide a good balance between efficiency and backpressure. pharmaguideline.com A UV detector set at the wavelength of maximum absorbance (λmax) for this compound ensures the greatest sensitivity. pharmaguideline.com

Below is a table summarizing typical starting parameters for an HPLC method for this compound analysis.

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~245 nm (predicted λmax) |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and low volatility. However, GC analysis can be made feasible through chemical derivatization.

Derivatization converts the analyte into a more volatile and thermally stable derivative. For a compound containing a secondary amine within the morpholine (B109124) ring and an amide linkage, silylation is a common derivatization strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.

Typical GC System Configuration:

Injector: A split/splitless inlet is commonly used. The splitless mode is preferred for trace analysis. nih.gov

Column: A low-polarity capillary column, such as one coated with 5% diphenyl / 95% dimethylpolysiloxane, is suitable for separating a wide range of compounds. researchgate.net

Oven: A temperature-programmed oven is essential to elute compounds with different boiling points. nih.gov

Detector: A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) can provide enhanced selectivity for nitrogen-containing compounds like this compound.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has re-emerged as a powerful separation technique, often considered a "green" alternative to HPLC. nih.gov It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.govpharmatopo.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC. nih.govpharmatopo.com

For the analysis of this compound, SFC can provide unique selectivity different from that of HPLC. uva.es The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol, to increase solvent strength. pharmatopo.comchromatographyonline.com

The instrumentation for SFC is similar to that of an HPLC system but includes a backpressure regulator to maintain the CO2 in its supercritical state. pharmatopo.com Detection is commonly performed using UV-Vis detectors. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Mobile Phase A | Supercritical Carbon Dioxide (CO2) |

| Mobile Phase B (Modifier) | Methanol |

| Column | Chiral or Achiral Stationary Phase designed for SFC |

| Elution Mode | Gradient (e.g., 5% to 40% Modifier over 5 min) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

Coupled Techniques

Hyphenated or coupled techniques, which combine a separation method with a powerful detection method like mass spectrometry (MS), provide enhanced sensitivity and specificity, enabling structural elucidation and trace-level quantification.

LC-MS/MS for Trace Analysis and Chemical Degradation Product Profiling

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful tool for both quantitative and qualitative analysis. researchgate.net It offers high sensitivity and selectivity, making it ideal for trace analysis and for identifying unknown compounds, such as degradation products. researchgate.netresearchgate.net

For trace analysis of this compound, an LC-MS/MS method would be developed using an electrospray ionization (ESI) source, which is suitable for polar to moderately polar compounds. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for quantification, where specific precursor-to-product ion transitions are monitored, providing excellent selectivity and sensitivity.

To profile chemical degradation products, forced degradation studies are conducted under various stress conditions (e.g., acidic and basic hydrolysis, oxidation, photolysis) as per ICH guidelines. nih.govresearchgate.net The resulting mixtures are then analyzed by LC-MS/MS. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, which are crucial for determining the elemental composition of the degradation products and elucidating their structures. researchgate.net

The table below illustrates potential degradation products of this compound that could be identified using this technique.

| Potential Degradation Product | Proposed Structure | Modification | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound (Parent) | C12H16N2O2 | - | 221.1285 |

| DP-1 (Amide Hydrolysis) | Morpholin-4-ylacetic acid | Hydrolysis of amide bond | 146.0812 |

| DP-2 (Amide Hydrolysis) | Aniline (B41778) | Hydrolysis of amide bond | 94.0651 |

| DP-3 (N-Oxidation) | 2-(4-oxido-morpholin-4-ium-4-yl)acetanilide | Oxidation of morpholine nitrogen | 237.1234 |

| DP-4 (Hydroxylation) | 2-Morpholino-N-(4-hydroxyphenyl)acetamide | Hydroxylation of phenyl ring | 237.1234 |

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. researchgate.net It is the gold standard for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com As discussed for GC applications, this compound would require derivatization prior to GC-MS analysis to increase its volatility. ifremer.fr

Once the derivatized analyte is separated on the GC column, it enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. ifremer.fr The 70 eV EI source produces reproducible fragmentation patterns that serve as a chemical "fingerprint," allowing for confident identification of the compound by comparing its mass spectrum to a spectral library. researchgate.net For quantification, selected ion monitoring (SIM) mode can be used, where the instrument only monitors specific ions characteristic of the analyte, greatly enhancing sensitivity and selectivity. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization | Silylation (e.g., with BSTFA) |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

| Scan Range | 50-550 amu |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

Electrochemical Methods for Sensing and Quantification

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of pharmaceuticals, providing advantages such as high sensitivity, rapid response times, cost-effectiveness, and suitability for miniaturization and on-site analysis. mdpi.comnih.gov These methods are based on measuring the electrical response (e.g., current or potential) that occurs when an analyte undergoes an oxidation or reduction reaction at an electrode surface. researchgate.net Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed for the quantitative analysis of electroactive species. researchgate.netmdpi.com

No specific electrochemical methods for the direct quantification of this compound were identified in the reviewed literature. However, the acetanilide (B955) structure present in the molecule suggests it could be electrochemically active and thus detectable by voltammetric techniques. The anilide group can undergo oxidation at an appropriate electrode. For instance, voltammetric methods have been successfully developed for other pharmaceutical compounds containing electroactive amide or aromatic amine functionalities.

The development of a sensor for this compound would involve selecting a suitable working electrode, such as a glassy carbon electrode (GCE), which could be modified with nanomaterials like multi-walled carbon nanotubes (MWCNTs) or metallic nanoparticles to enhance signal sensitivity and selectivity. nih.gov The analytical procedure would be optimized by studying the effect of pH, scan rate, and other parameters to achieve the best peak resolution and current response. DPV or SWV would likely be the techniques of choice for quantification due to their ability to discriminate against background currents, leading to lower detection limits. mdpi.com

The table below summarizes the performance of electrochemical methods for the determination of various pharmaceutical compounds, illustrating the typical capabilities of the technique.

| Analyte | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Source |

| Cetirizine | MWCNT/GCE | CV | 5.0x10⁻⁷ to 1.0x10⁻⁵ M | 7.07x10⁻⁸ M | nih.gov |

| p-Aminophenol | MWNT-Nafion:Cu | Voltammetry | 0.2 to 1.6 µM | 90 nM | mdpi.com |

| Homovanillic Acid | PGE | DPV | 1.0x10⁻⁶ to 5.0x10⁻⁵ M | 3.84x10⁻⁷ M | mdpi.com |

| Itraconazole | UTGE | AdS-SWV | 0.01 to 0.10 µM | 1.6 nM | mdpi.com |